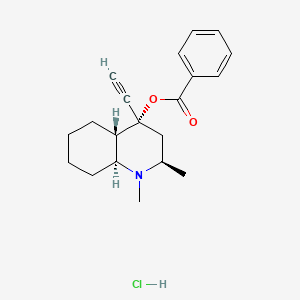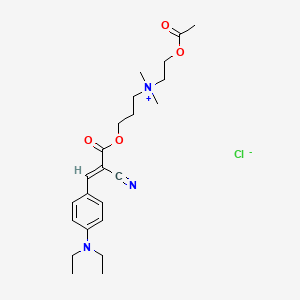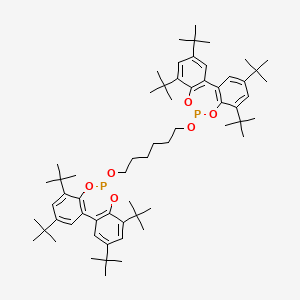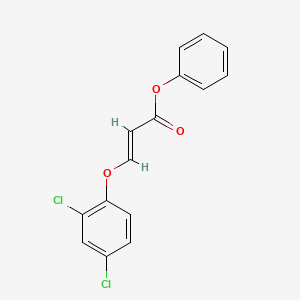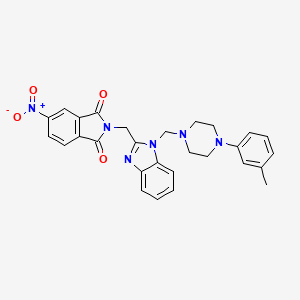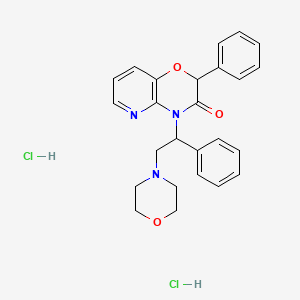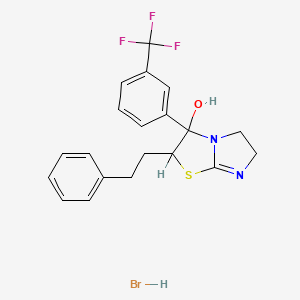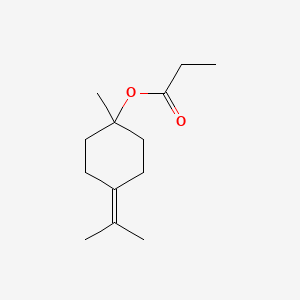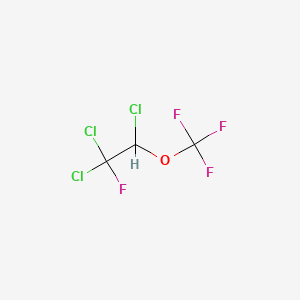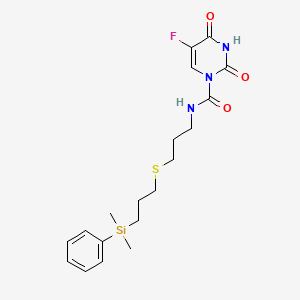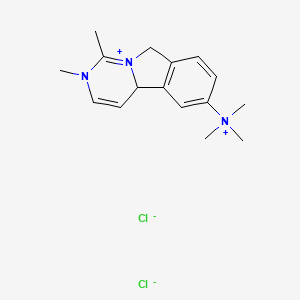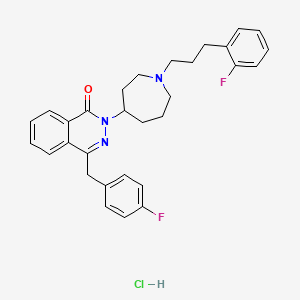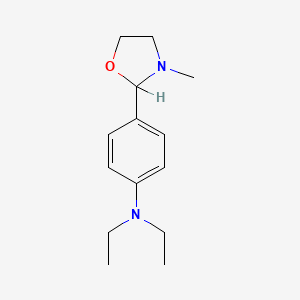
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine is an organic compound that belongs to the class of oxazolidines It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methyloxazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Diethylamino)phenyl)-3-methyloxazolidine typically involves the reaction of p-(diethylamino)benzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. One common method is the condensation reaction between p-(diethylamino)benzaldehyde and 3-methyl-2-oxazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(p-(Diethylamino)phenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidine ring may engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar phenyl group but lacking the oxazolidine ring.
Oxazolidinones: Compounds with a similar oxazolidine ring but different substituents on the phenyl group.
Diethylamino derivatives: Compounds with a diethylamino group attached to different aromatic or aliphatic backbones.
Uniqueness
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine is unique due to the combination of its diethylamino group and oxazolidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
83522-08-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-diethyl-4-(3-methyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)13-8-6-12(7-9-13)14-15(3)10-11-17-14/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
AQOXWLOCBVYCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


